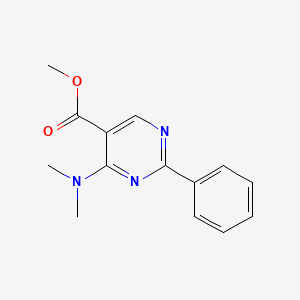
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dimethylamino group, a phenyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with dimethylamine and phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .
科学的研究の応用
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Methyl nicotinate: A methyl ester of niacin with different biological activities.
N-benzyl-2-methyl-4-nitroaniline: An organic compound with similar structural features but different applications
Uniqueness
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, phenyl group, and carboxylate ester makes it versatile for various applications .
生物活性
Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate (MDPPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of MDPPC, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
MDPPC belongs to the pyrimidine family, which is known for its diverse biological properties. The compound features a dimethylamino group that enhances its solubility and bioavailability, making it a promising candidate for further pharmacological studies.
The biological activity of MDPPC is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes and receptors involved in cell proliferation and apoptosis. This mechanism is crucial in cancer therapy, where the regulation of cell death pathways can lead to tumor regression.
Antitumor Activity
Recent studies have demonstrated that MDPPC exhibits broad-spectrum antitumor activity against various cancer cell lines. For instance, it has been tested against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- BGC-823 (gastric cancer)
The compound showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth. Notably, MDPPC induced apoptosis in these cell lines, as evidenced by morphological changes and biochemical assays such as flow cytometry and ROS detection .
Table 1: Antitumor Activity of MDPPC
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 | 12.3 | Yes |
| A549 | 8.5 | Yes |
| BGC-823 | 10.1 | Yes |
Antimicrobial Activity
MDPPC has also been evaluated for its antimicrobial properties . Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's effectiveness stems from its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .
Table 2: Antimicrobial Activity of MDPPC
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| C. albicans | 30 µg/mL |
Case Studies
Several case studies have highlighted the potential of MDPPC in clinical settings:
- In Vitro Studies : A study involving the treatment of MCF-7 cells with MDPPC showed a dose-dependent increase in apoptosis markers, suggesting that the compound may effectively target breast cancer cells while sparing normal cells .
- In Vivo Models : Animal models treated with MDPPC demonstrated reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .
- Combination Therapies : Research is ongoing to explore the synergistic effects of MDPPC when used in combination with other chemotherapeutic agents, which may enhance its efficacy and reduce side effects associated with high-dose treatments .
特性
CAS番号 |
823795-03-5 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC名 |
methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)13-11(14(18)19-3)9-15-12(16-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
YOACSXVBQIFJAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC=C1C(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















